4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
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Overview
Description
4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a naphthyl group, a trifluoromethyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid: Similar structure but with a different substituent on the pyrimidine ring.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its combination of a naphthyl group, a trifluoromethyl group, and a pyrimidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C22H14F3N3O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[[4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)19-12-18(17-7-3-5-13-4-1-2-6-16(13)17)27-21(28-19)26-15-10-8-14(9-11-15)20(29)30/h1-12H,(H,29,30)(H,26,27,28) |
InChI Key |
MBEGCXCCZREKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)NC4=CC=C(C=C4)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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